molecular formula C18H14N2O3S B2813369 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105243-87-5

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2813369
CAS No.: 1105243-87-5
M. Wt: 338.38
InChI Key: ZVGXGKZGFPTUTF-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Synthesis of Novel Derivatives : A study detailed the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, highlighting their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, suggesting their potential as therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

  • Antitumor Activity : Another study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which were screened for their antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, underscoring the importance of such derivatives in cancer research (L. Yurttaş et al., 2015).

  • Antibacterial Agents : Research into 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and related derivatives demonstrated their synthesis and evaluation as antibacterial agents. These compounds were found to have significant antibacterial activity, indicating their potential use in developing new antibacterial therapies (K. Ramalingam et al., 2019).

  • Corrosion Inhibitors : A study on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors showcased the chemical versatility of acetamide derivatives. These compounds were effective in preventing corrosion, highlighting their potential industrial applications (A. Yıldırım & M. Çetin, 2008).

  • Src Kinase Inhibition and Anticancer Activities : N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and evaluated for Src kinase inhibitory activities. These compounds showed potential as anticancer agents by selectively inhibiting the Src substrate binding site, offering insights into the design of new cancer treatments (Asal Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(19-11-14-5-3-7-24-14)10-13-9-17(23-20-13)16-8-12-4-1-2-6-15(12)22-16/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGXGKZGFPTUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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